(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions: The phenyl and morpholino groups are introduced through substitution reactions, often using nucleophilic aromatic substitution.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, compounds similar to this compound may be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.
Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and morpholine-4-carboxylic acid.
Uniqueness
The uniqueness of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide lies in its specific structural features, such as the presence of the morpholino and phenyl groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.BrH/c1-16-7-5-6-10-18(16)21-20-23(22-11-13-24-14-12-22)19(15-25-20)17-8-3-2-4-9-17;/h2-10,15H,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCVFZXEMHLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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